Cas no 2098061-54-0 (2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine)

2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a specialized heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with tert-butyl and propargyl substituents. This structure offers versatility in synthetic applications, particularly in medicinal chemistry and drug discovery, where its fused bicyclic framework serves as a valuable scaffold for designing bioactive molecules. The tert-butyl group enhances steric stability, while the propargyl moiety provides a reactive handle for further functionalization via click chemistry or cross-coupling reactions. Its rigid yet modifiable architecture makes it suitable for developing targeted inhibitors or ligands, particularly in neurological and oncological research. High purity and well-defined reactivity further support its utility in advanced organic synthesis.
2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine structure
2098061-54-0 structure
Product name:2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS No:2098061-54-0
MF:C13H19N3
MW:217.310062646866
CID:5042416

2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
    • 2-tert-butyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
    • 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
    • Inchi: 1S/C13H19N3/c1-5-6-15-7-8-16-11(10-15)9-12(14-16)13(2,3)4/h1,9H,6-8,10H2,2-4H3
    • InChI Key: DTUWJUBNRDEOMQ-UHFFFAOYSA-N
    • SMILES: N12CCN(CC#C)CC1=CC(C(C)(C)C)=N2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 296
  • XLogP3: 1.6
  • Topological Polar Surface Area: 21.1

2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-8465-10g
2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0 95%+
10g
$2785.0 2023-09-06
Life Chemicals
F2198-8465-1g
2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0 95%+
1g
$663.0 2023-09-06
TRC
T185101-1g
2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0
1g
$ 955.00 2022-06-03
Life Chemicals
F2198-8465-2.5g
2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0 95%+
2.5g
$1326.0 2023-09-06
Life Chemicals
F2198-8465-5g
2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0 95%+
5g
$1989.0 2023-09-06
Life Chemicals
F2198-8465-0.25g
2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0 95%+
0.25g
$597.0 2023-09-06
TRC
T185101-100mg
2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0
100mg
$ 160.00 2022-06-03
TRC
T185101-500mg
2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0
500mg
$ 615.00 2022-06-03
Life Chemicals
F2198-8465-0.5g
2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
2098061-54-0 95%+
0.5g
$629.0 2023-09-06

Additional information on 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Introduction to 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS No. 2098061-54-0)

2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class of heterocycles, which are known for their broad spectrum of biological functions and therapeutic applications. The presence of multiple functional groups, including a tert-butyl substituent and an alkyne moiety, contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The CAS number 2098061-54-0 provides a unique identifier for this compound, ensuring precise classification and referencing in scientific literature and databases. This specificity is crucial in the context of chemical synthesis, quality control, and regulatory compliance. The compound's molecular structure features a fused pyrazole system, which is a common motif in many bioactive molecules. The tetrahydropyrazolo[1,5-a]pyrazine core is particularly interesting because it combines two pyrazole rings in a way that can influence electronic properties and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. The tert-butyl group in 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine not only enhances the lipophilicity of the molecule but also provides steric hindrance that can modulate binding interactions with biological targets. This feature has been exploited in the design of enzyme inhibitors and receptor modulators.

The prop-2-yn-1-yl substituent introduces an alkyne functional group, which can participate in various chemical transformations such as metal-catalyzed cross-coupling reactions. These reactions are widely used in the synthesis of complex organic molecules and have been instrumental in the development of novel pharmaceutical agents. The alkyne group also allows for further derivatization, enabling the creation of libraries of analogs with tailored biological properties.

In the realm of drug discovery, heterocyclic compounds like 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are often investigated for their potential as kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that disrupt aberrant signaling networks without causing undue side effects.

One of the most compelling aspects of this compound is its structural versatility. The tetrahydropyrazolo[1,5-a]pyrazine scaffold can be modified at multiple positions to explore different pharmacological profiles. For instance, replacing the tert-butyl group with other alkyl or aryl groups can alter the compound's solubility and metabolic stability. Similarly, introducing additional functional groups such as hydroxyl or amine moieties can enhance binding affinity or modulate pharmacokinetic properties.

Recent studies have demonstrated that derivatives of pyrazole-based compounds exhibit promising activities against various therapeutic targets. For example, some analogs have shown inhibitory effects on phosphodiesterases (PDEs), which are enzymes involved in regulating cyclic nucleotide levels in cells. PDE inhibition has therapeutic implications in conditions such as erectile dysfunction and pulmonary hypertension.

The alkyne group in 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine also facilitates bioconjugation strategies used in drug delivery systems. For instance, alkynes can be coupled to biomolecules such as peptides or antibodies through click chemistry reactions like copper-catalyzed azide–alkyne cycloaddition (CuAAC). This approach has been employed to develop targeted therapies that selectively deliver drugs to specific tissues or cells.

From a synthetic perspective, 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,,5,,6,,7-tetrahydropyrazolo[<0xE1><0xB5><0xA8>,<0xE1><0xB5><0xA0>]pyrazine highlights the importance of multi-component reactions (MCRs) in constructing complex heterocycles efficiently. MCRs allow for the rapid assembly of molecular frameworks with minimal purification steps, streamlining the synthetic process and reducing costs associated with drug development.

The compound's potential as an intermediate in medicinal chemistry is further underscored by its ability to undergo diverse chemical transformations while maintaining structural integrity. This resilience makes it a valuable building block for generating novel scaffolds with optimized pharmacological properties.

In conclusion, 2-(Tert-butyl)-,<0xE2><0x82><0x96>(prop<0xE2><0x82><0x96>yn<0xE2><0x82><0x81<0xE9<0xA9><0xBE<0xE9<0xA9><0xBE<0xE9<0xA9><0xB3>(tetrahydropyrazolo[,*,*a]pyrazine (CAS No. 2098061*54*-) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its exploration by researchers worldwide continues to yield insights into new therapeutic strategies and synthetic methodologies, contributing to the ongoing development of next-generation pharmaceutical agents.

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